molecular formula C14H13ClN4OS B12968498 2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride CAS No. 152946-64-0

2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride

Cat. No.: B12968498
CAS No.: 152946-64-0
M. Wt: 320.8 g/mol
InChI Key: JSVRVYCCSLQAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride typically involves multi-step organic reactions. A common route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridin-4-ylthio group: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.

    Amination and methylation: These steps can be carried out using standard amination and methylation reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction temperatures and pressures.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline ring or the pyridine moiety.

    Substitution: Various substitution reactions can occur, especially at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Investigation of its therapeutic potential, particularly in cancer research or as an antimicrobial agent.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride would depend on its specific biological target. Generally, it might:

    Inhibit enzymes: By binding to the active site or allosteric sites.

    Interact with receptors: Modulating receptor activity and downstream signaling pathways.

    Disrupt cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline derivatives: Known for their biological activities.

    Pyridine-containing compounds: Widely studied for their pharmacological properties.

    Thioquinazoline derivatives: Investigated for their potential therapeutic applications.

Uniqueness

2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

152946-64-0

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H

InChI Key

JSVRVYCCSLQAON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.